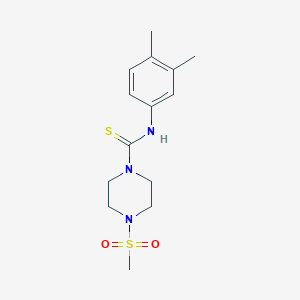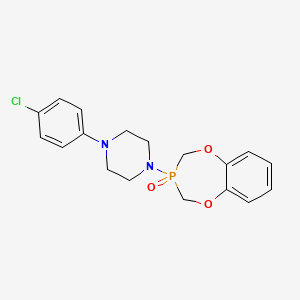![molecular formula C19H21NO3 B4598343 N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4598343.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.15214353 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
Research has explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing that these compounds exhibit potent cytotoxicity against certain cancer cell lines. A study by Deady et al. (2003) demonstrated that derivatives tested for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines showed most compounds as potent cytotoxins, with IC(50) values less than 10 nM in some cases. This suggests a potential application in cancer therapy, particularly for refractory models such as subcutaneous colon 38 tumors in mice, where a single dose proved to be curative for certain derivatives (Deady et al., 2003).
Anticonvulsant Activity
Lambert et al. (1995) investigated two new ameltolide derivatives for their anticonvulsant efficacy. These compounds showed superior performance to phenytoin in the maximal electroshock seizure test, indicating their potential as effective anticonvulsant agents. The study highlights the role of such compounds in developing new therapeutic strategies for seizure management, showcasing the relevance of chemical modifications in enhancing drug efficacy and safety (Lambert et al., 1995).
Radiosensitization and Cytotoxins
The synthesis of a series of nitrothiophenes with basic or electrophilic substituents was evaluated by Threadgill et al. (1991) for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds were tested in vitro for their ability to sensitize hypoxic mammalian cells to radiation and selectively kill cancer cells under hypoxic conditions. The study found potent radiosensitizers among agents with tertiary amine bases or oxiranes in their structure, underlining the therapeutic potential in improving cancer radiotherapy outcomes (Threadgill et al., 1991).
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-12-4-6-16(13(2)10-12)14(3)20-19(21)15-5-7-17-18(11-15)23-9-8-22-17/h4-7,10-11,14H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWJWGARTWRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-bromophenyl)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4598260.png)
![2-(2,5-dimethylphenyl)-8-methyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B4598272.png)
![2-FLUORO-N-{4-[(2-FLUOROPHENYL)FORMAMIDO]BUTYL}BENZAMIDE](/img/structure/B4598276.png)

![1-(4-bromophenyl)-3-{[2-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B4598282.png)
![Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B4598290.png)


![N~4~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLINECARBOXAMIDE](/img/structure/B4598318.png)

![ETHYL [(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE](/img/structure/B4598351.png)

![5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4598370.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4598375.png)
